molecular formula C15H24 B105247 beta-Farnesene CAS No. 18794-84-8

beta-Farnesene

Cat. No. B105247
CAS RN: 18794-84-8
M. Wt: 204.35 g/mol
InChI Key: JSNRRGGBADWTMC-NTCAYCPXSA-N
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Description

Beta-Farnesene is a set of six closely related chemical compounds which are sesquiterpenes . It is an advanced molecule with promising applications in agriculture, the cosmetics industry, pharmaceuticals, and bioenergy . It is also released by aphids as an alarm pheromone upon death to warn away other aphids . Several plants, including potato species, have been shown to synthesize this pheromone as a natural insect repellent .


Synthesis Analysis

Beta-Farnesene production has been achieved in the versatile bacterial host Cupriavidus necator on fructose . The production of beta-Farnesene was growth-dependent, achieved by expressing the beta-Farnesene synthase from Artemisia annua in C. necator H16 PHB-4 . A Metabolic Pathway Design-Fermentation Test-Metabolomic Analysis-Target Mining experimental cycle was designed to enhance the production of beta-Farnesene . The overexpression of the coenzyme A synthesis-related gene pantothenate kinase (PanK) and the addition of four mixed water-soluble vitamins in the culture medium increased the beta-Farnesene titer in the shake flask to 1054.8 mg/L, a 48.5% increase from the initial strain .


Molecular Structure Analysis

Beta-Farnesene is an acyclic sesquiterpene compound . Its molecular formula is C15H24 . The average mass is 204.351 Da and the monoisotopic mass is 204.187805 Da .


Chemical Reactions Analysis

The production of beta-Farnesene involves fluctuations induced by over-adding 20 different amino acids/nucleobases . The changes in intracellular metabolites in the beta-Farnesene titer-increased group were analyzed using non-targeted metabolomics . Differential metabolites that were detected in each experimental group were selected, and their metabolic pathways were located .


Physical And Chemical Properties Analysis

Beta-Farnesene has a density of 0.8±0.1 g/cm3 . Its boiling point is 272.5±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 49.0±0.8 kJ/mol . The flash point is 109.7±16.6 °C . The index of refraction is 1.470 . The molar refractivity is 70.6±0.3 cm3 .

Scientific Research Applications

1. Communication in Plants and Insects

Beta-Farnesene serves as a crucial semiochemical in communication among plants and insects. It is identified in the essential oil of peppermint and chamomile, and is used extensively for signaling purposes. Research shows that beta-Farnesene synthase from peppermint and chamomile can be cloned and expressed in E. coli, which facilitates the study of its synthesis and applications (Crock, Wildung, & Croteau, 1997); (Su et al., 2015).

2. Industrial Applications and Biofuel Production

Beta-Farnesene has significant potential in various industries, including energy, agriculture, and medicine. It is being explored as a renewable feedstock for diesel fuel, polymers, and cosmetics. Strategies for optimizing its biosynthesis through metabolic engineering in different host cells are advancing its industrial applications (Tang et al., 2021); (Benjamin et al., 2016).

3. Neuroprotective Properties

Beta-Farnesene exhibits neuroprotective effects on models of Alzheimer’s disease, making it a potential agent for therapeutic applications in neurodegenerative disorders (Arslan, Türkez, & Mardinoğlu, 2020).

4. Pest Control and Agricultural Applications

Its role as an alarm pheromone in aphids makes beta-Farnesene a candidate for environmentally friendly pest control methods. Synthesized analogs of beta-Farnesene have shown insecticidal activity, offering potential for sustainable agricultural practices (Sun et al., 2011).

5. Environmental Impact and Sustainable Production

Producing beta-Farnesene from low-cost renewable sources like lignocellulosic biomass and whey powder in engineered microorganisms is an environmentally friendly and economical process. This aligns with global sustainability goals by offering alternatives to petroleum-based products (Bi et al., 2022); (Ding et al., 2021).

Safety And Hazards

Beta-Farnesene may be fatal if swallowed and enters airways . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(6E)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNRRGGBADWTMC-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CCC(=C)C=C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1207091-65-3
Record name 1,6,10-Dodecatriene, 7,11-dimethyl-3-methylene-, (6E)-, homopolymer
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DSSTOX Substance ID

DTXSID9047049
Record name trans-beta-Farnesene
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Molecular Weight

204.35 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,6,10-Dodecatriene, 7,11-dimethyl-3-methylene-, (6E)-
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Product Name

beta-Farnesene

CAS RN

18794-84-8, 77129-48-7
Record name β-Farnesene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name beta-Farnesene
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Record name 7,11-Dimethyl-3-methylenedodeca-1,6,10-triene
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Record name 1,6,10-Dodecatriene, 7,11-dimethyl-3-methylene-, (6E)-
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Record name trans-beta-Farnesene
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Record name (E)-7,11-dimethyl-3-methylenedodeca-1,6,10-triene
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Record name 7,11-dimethyl-3-methylenedodeca-1,6,10-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.459
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Record name .BETA.-FARNESENE, (6E)-
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Record name trans-beta-Farnesene
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,920
Citations
F Francis, T Martin, G Lognay… - European Journal of …, 2005 - orbi.uliege.be
The foraging behaviour of beneficials such as aphidophagous predators depend largely on volatile compounds emitted by potential preys. Even if polyphagous predatory species are …
Number of citations: 106 orbi.uliege.be
SK Kang, GY Chung, DH Lee - Bulletin of the Korean Chemical …, 1987 - koreascience.kr
In structure (IV), there is an unpaired electron on C, so that the substituent Y can interact with the Cd atom, which in turn means the interaction between X and Y; there will be no …
Number of citations: 16 koreascience.kr
RB Tesh, H Guzman, ML Wilson - Journal of medical …, 1992 - academic.oup.com
… Eleven chemicals were used in the experiments reported in this paper: trans-betafarnesene (TBF), 808-farnesene; trans, transfarnesyl acetate; farnesol; trans, trans-farnesol; farnesyl …
Number of citations: 29 academic.oup.com
SK Kang, SG Kim - Bulletin of the Korean Chemical Society, 1986 - koreascience.kr
(E)-P-Farnesene (1),(6E)-methylene-7, ll-dimethyll, 6, 10-dodecatriene (Figure 1), was known as a constitu 단 nt of various essential oils. 1 In 1972, WS Bowers identified (E)-P-…
Number of citations: 4 koreascience.kr
Z Zhongning, T Meihua, D Yongjun… - Kun Chong xue bao …, 1997 - europepmc.org
… perisicae to (E)-beta-farnesene is located in the primary rhinaria as … )-beta-farnesene was very effective in repelling Myzus persicae and the capability of response to (E)-beta-farnesene …
Number of citations: 8 europepmc.org
T Mandai, M Kawada, J Otera - The Journal of Organic Chemistry, 1983 - ACS Publications
The use of 2-(hydroxymethyl)-4-(phenylthio)-l-butene (2) for thesynthesis of the title compounds is described. The aldehyde 4 obtained by Claisen rearrangement of 2 via a vinyl ether …
Number of citations: 15 pubs.acs.org
R Mostafavi - 1995 - search.proquest.com
… sources for quantitative variation in (E)-$\beta $-farnesene and ($-$)-$\beta $… beta $-farnesene expression in alfalfa clones and (3) to determine if various ratios of (E)-$\beta $-farnesene …
Number of citations: 2 search.proquest.com
HH Jelén, CJ Mirocha, E Wasowicz… - Applied and …, 1995 - Am Soc Microbiol
… of the volatile sesquiterpene fraction (eg, beta-farnesene, beta-chamigrene, beta-bisabolene, … the toxigenic strains isolated from potatoes (beta-farnesene and acoradiene), but four were …
Number of citations: 126 journals.asm.org
J Wang, W Jiang, C Liang, L Zhu, Y Li… - Journal of Agricultural …, 2021 - ACS Publications
Maximizing the flux of farnesyl diphosphate (FPP) to farnesene biosynthesis is the main challenge of farnesene overproduction in Saccharomyces cerevisiae. In this study, we screened …
Number of citations: 31 pubs.acs.org
R da Gama, D Petrides - researchgate.net
… Lastly, a few microbial isoprenoids have already reached the stage of manufacturing, notably beta-farnesene, produced by Amyris and marketed to various sectors (food, cosmetics, …
Number of citations: 0 www.researchgate.net

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